molecular formula C14H10Cl2N2S B5604549 1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE

1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE

Cat. No.: B5604549
M. Wt: 309.2 g/mol
InChI Key: NBUPJWIQPRSTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorobenzyl group and a hydrosulfide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLHYDROSULFIDE involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2S/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUPJWIQPRSTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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